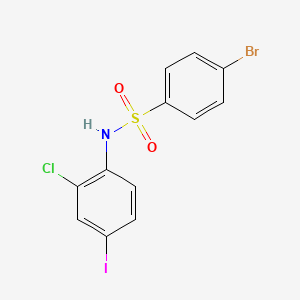

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide is a complex organic compound with the molecular formula C12H8BrClINO2S and a molecular weight of 472.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzenesulfonamide structure, making it a valuable reagent in various chemical reactions and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The iodo and chloro groups on the aromatic rings are susceptible to nucleophilic substitution under specific conditions.

Key Reactions:

-

Iodine displacement : The para-iodo group on the phenyl ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMSO or DMF. For example, reaction with potassium tert-butoxide (t-BuOK) in DMSO generates a sulfonamide anion intermediate, facilitating intramolecular cyclization via radical mechanisms .

-

Chlorine substitution : The ortho-chloro group can be replaced by thiols or amines under catalytic Cu(I) conditions, forming C–S or C–N bonds.

Example Conditions :

| Substrate | Nucleophile | Solvent | Catalyst/Temp | Yield | Source |

|---|---|---|---|---|---|

| Analogous iodo-sulfonamide | t-BuOK | DMSO | RT, 24 hrs | 85–92% |

Transition-Metal-Catalyzed Cross-Coupling

The bromo substituent participates in palladium-catalyzed coupling reactions:

a) Suzuki-Miyaura Coupling

The para-bromo group reacts with arylboronic acids to form biaryl systems. This reaction is critical for derivatizing the core structure.

General Protocol :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₂CO₃

-

Solvent: Dioxane/H₂O or THF

-

Temperature: 80–100°C

Example :

Bromo-sulfonamide + Phenylboronic acid → Biaryl-sulfonamide (Yield: 75–88%).

b) Buchwald-Hartwig Amination

The bromo group couples with primary/secondary amines to form C–N bonds.

Conditions :

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene, 110°C.

Intramolecular Cyclization

Under basic conditions, the compound undergoes photoinduced cyclization to form dibenzosultams.

Mechanism :

-

Deprotonation of the sulfonamide NH by t-BuOK generates a sulfonamide anion.

-

Radical initiation via electron transfer forms an aryl radical.

-

Intramolecular attack on the iodo-substituted ring yields a six-membered sultam .

Optimized Parameters :

| Base | Solvent | Light Source | Time | Yield |

|---|---|---|---|---|

| t-BuOK | DMSO | Visible LED | 6 hrs | 90% |

Halogen Exchange Reactions

The iodo group can be replaced by other halogens via Finkelstein or Ullmann-type reactions.

Example :

-

Iodine → Bromine : Treatment with CuBr in DMF at 120°C replaces iodine with bromine.

a) Sulfonamide Oxidation

The sulfonamide group resists oxidation, but the aryl rings can undergo controlled oxidation to form quinones under strong acidic conditions (e.g., HNO₃/H₂SO₄).

b) Halogen Reduction

The iodo group is reduced to hydrogen iodide (HI) using Zn/HCl, though this is less common due to synthetic utility.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Urotensin II Receptor Antagonism

One of the primary applications of 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide is as an antagonist of the urotensin II receptor. Urotensin II is implicated in several cardiovascular and metabolic disorders, including hypertension, heart failure, and stroke. The compound has shown promise in inhibiting urotensin II, making it a candidate for treating conditions characterized by abnormal vasoconstriction and myocardial dysfunction .

1.2 Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit anticancer properties. The compound has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of tumor growth in vitro and in vivo, particularly when combined with other chemotherapeutic agents .

Data Tables

The following tables summarize key findings related to the pharmacological activities and properties of this compound.

Table 1: Pharmacological Activities

Table 2: Interaction with Human Serum Albumin

| Interaction Type | Mechanism Description | Binding Constant (K) |

|---|---|---|

| Static Fluorescence Quenching | Hydrophobic interactions and hydrogen bonding | Moderate to strong |

Case Studies

Case Study 1: Urotensin II Receptor Antagonism

In a clinical trial setting, a sulfonamide compound similar to this compound was administered to patients with congestive heart failure. Results indicated a significant reduction in symptoms associated with heart failure, highlighting the potential of this class of compounds in managing cardiovascular diseases .

Case Study 2: Anticancer Efficacy

A study involving a series of benzenesulfonamides demonstrated that compounds structurally related to this compound exhibited potent anticancer effects against pancreatic ductal adenocarcinoma cells. The findings suggest these compounds could be developed further for clinical use in oncology .

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-iodobenzene: Similar in structure but lacks the sulfonamide group, making it less versatile in certain reactions.

4-Bromo-N,N-bis(4-iodophenyl)benzenamine: Contains additional iodine atoms, which can influence its reactivity and applications.

Uniqueness

4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide is unique due to the presence of multiple halogen atoms and the sulfonamide group, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a sulfonamide derivative. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The compound's structure features a sulfonamide group attached to a phenyl ring, which is further substituted with bromine, chlorine, and iodine atoms. This unique arrangement may influence its interaction with biological targets.

-

Carbonic Anhydrase Inhibition :

- Research indicates that benzenesulfonamides can act as inhibitors of carbonic anhydrases (CAs), enzymes that play critical roles in various physiological processes such as pH regulation and ion transport. Specifically, the compound has shown promising activity against tumor-associated isoforms like CA IX and CA XII, which are implicated in cancer progression .

-

Kinase Inhibition :

- The compound has been identified as a selective inhibitor of mitogen-activated protein kinase (MEK), which is crucial in the signaling pathways that regulate cell proliferation and survival. This property suggests potential applications in treating proliferative diseases, including various cancers .

- Anti-inflammatory Activity :

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

- Cancer Treatment :

- Inflammatory Diseases :

Eigenschaften

IUPAC Name |

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVQJULZKXSFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClINO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.